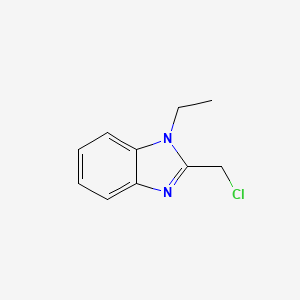

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-

説明

The compound "1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a class of compounds that have been extensively studied due to their diverse range of biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of activated aromatic dihalides and coupling reactions. For instance, polymers containing benzimidazole units have been synthesized through N-C coupling reactions, similar to those used for poly(aryl ether)s and poly(benzimidazole sulfone)s . Additionally, the synthesis of specific benzimidazole derivatives, such as ethyl 1-cyclopropyl-5-flu

科学的研究の応用

Synthesis and Characterization

The compound 2-(chloromethyl)-1H-benzimidazole and its derivatives have been actively researched for their synthesis, structural characterization, and applications. Salahuddin et al. (2017) detailed the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their potential in antimicrobial activities. The study highlighted the reaction process and the potent antimicrobial properties of certain synthesized compounds against various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Antibacterial Activity

Ruchita A. Patil et al. (2016) synthesized novel 2-chloromethyl-1-H-benzimidazole derivatives and screened them for their antibacterial activity. The study highlighted the use of the well plate method for evaluating the antibacterial potential against Staphylococcus aureus (Ruchita A. Patil et al., 2016). Similarly, C. Mahalakshmi and V. Chidambaranathan (2015) prepared 2-Chloromethyl-1H-benzimidazole derivatives and evaluated their in vitro antimicrobial activity, affirming the compound's potential against various bacterial strains (C. Mahalakshmi & V. Chidambaranathan, 2015).

Crystal Structure Analysis

The crystal structure of benzimidazole derivatives has been a subject of interest. S. Ozbey et al. (2001) performed an extensive study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole. This study provided in-depth insights into the molecular conformation and bond lengths, contributing significantly to the understanding of the structural aspects of such compounds (S. Ozbey et al., 2001).

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored in various studies. Laura Garuti et al. (1982) synthesized a series of 1‐(hydroxyalkyl)‐1H-benzimidazoles and screened them for activity against herpes simplex virus and poliovirus, highlighting the significant antiviral activity of specific compounds (Laura Garuti et al., 1982).

特性

IUPAC Name |

2-(chloromethyl)-1-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOCULQAUYHTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)